molecular formula C26H25N3O3 B2691952 4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one CAS No. 1018053-42-3

4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

Cat. No.: B2691952
CAS No.: 1018053-42-3
M. Wt: 427.504
InChI Key: RDJRWEXZNAMDGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

The synthesis of 4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one typically involves the condensation of o-phenylenediamine with various aldehydes or acids to form the benzimidazole core. This is followed by further functionalization to introduce the hydroxyphenoxypropyl and phenylpyrrolidinone groups . Industrial production methods often involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential antimicrobial and antiviral properties.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar compounds to 4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one include other benzimidazole derivatives such as:

  • 2-(2-Hydroxyphenyl)benzimidazole
  • 5,6-Dimethylbenzimidazole
  • Thiabendazole

Compared to these compounds, this compound is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

4-[1-(2-hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c30-21(18-32-22-11-5-2-6-12-22)17-29-24-14-8-7-13-23(24)27-26(29)19-15-25(31)28(16-19)20-9-3-1-4-10-20/h1-14,19,21,30H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJRWEXZNAMDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.